molecular formula C19H15NO7 B3009564 Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate CAS No. 637747-89-8

Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate

Cat. No.: B3009564
CAS No.: 637747-89-8
M. Wt: 369.329
InChI Key: BUAQHIIJGHBMAU-UHFFFAOYSA-N
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Description

Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is an organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its complex structure, which includes a benzoate ester linked to a chromen-4-one moiety through a carbamoylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one structure.

    Introduction of the Carbamoylmethoxy Group: This is achieved through the reaction of the chromen-4-one derivative with a suitable carbamoylmethoxy reagent under controlled conditions.

    Esterification: The final step involves the esterification of the intermediate product with methyl benzoate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the chromen-4-one core or the carbamoylmethoxy group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoate ester or chromen-4-one moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced chromen-4-one analogs.

Scientific Research Applications

Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate involves its interaction with specific molecular targets. The chromen-4-one core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carbamoylmethoxy group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[7-(carboxymethoxy)-4-oxochromen-3-yloxy]benzoate
  • Methyl 4-[7-(hydroxymethoxy)-4-oxochromen-3-yloxy]benzoate
  • Methyl 4-[7-(methoxymethoxy)-4-oxochromen-3-yloxy]benzoate

Uniqueness

Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is unique due to the presence of the carbamoylmethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[7-(2-amino-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO7/c1-24-19(23)11-2-4-12(5-3-11)27-16-9-26-15-8-13(25-10-17(20)21)6-7-14(15)18(16)22/h2-9H,10H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAQHIIJGHBMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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